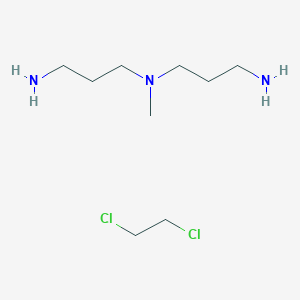
Peramine
説明
Peramine is a natural product isolated from endophytic fungi, specifically those infecting perennial ryegrass . It is known to enter the plant sap of endophyte-infected ryegrass and thus gets ingested by aphids feeding on the grass .
Synthesis Analysis
The total synthesis of peramine has been achieved in four steps with an overall yield of 34% from known compounds . The key step in the synthesis is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Molecular Structure Analysis
Peramine has a unique chemical structure, which includes a pyrrolopyrazinone ring, virtually unknown in nature, and a guanidine moiety .
Chemical Reactions Analysis
The synthesis of peramine involves a one-pot reaction of pyrrole amide and propargyl bromide with sodium hydride as a base to give pyrrolopyrazinone . The mechanism of this reaction was proposed to entail N-propargylation of the pyrrole to give an intermediate, followed by isomerization to allene and 6-exo-cyclization .
科学的研究の応用
Pest Control in Agriculture
Peramine is known to have a significant impact on pests such as the Argentine stem weevil (Listronotus bonariensis), which affects pastures crucial for extensive agriculture . The alkaloids produced by endophyte-infected ryegrass, such as peramine, lead to a significant weight reduction in these pests . This suggests that peramine could be used as a natural pesticide in agriculture, helping to protect crops and improve yields.
Bioactive Alkaloid Production
Peramine is one of the four major types of bioactive alkaloids produced by fungi from the Clavicipitaceae family . These alkaloids have significant effects on both insects and mammalian herbivores . This suggests that peramine could be used in the development of new drugs or treatments that target specific biological pathways in these organisms.
Chemical Synthesis
The total synthesis of peramine, a natural product isolated from an endophytic fungi, has been achieved in four steps and 34% overall yield from known compounds . The key step was the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide . This suggests that peramine could be used in the development of new synthetic methods and strategies in organic chemistry.
将来の方向性
作用機序
Peramine is a natural product isolated from endophytic fungi, specifically found in perennial ryegrass . It is part of a group of bioprotective alkaloids produced by grass-fungal endophyte symbioses . This article will delve into the various aspects of peramine’s mechanism of action.
Target of Action
Peramine’s primary targets are herbivores, both vertebrate and invertebrate . It acts as a deterrent or toxic agent against these organisms, providing protection to the host grass from grazing .
Mode of Action
It is known that it exhibits toxicity to insects . The specific interactions between peramine and its targets, leading to this toxicity, are still under investigation.
Biochemical Pathways
Peramine is one of the secondary metabolites produced by endophyte symbiosis . The biochemical pathways involved in its synthesis are complex and involve multiple steps . The key step in the synthesis of peramine is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Result of Action
The primary result of peramine’s action is the deterrence or toxicity to herbivores . This provides a protective effect for the host grass against grazing, contributing to its survival and proliferation .
Action Environment
The production of peramine by endophytic fungi is influenced by the environment. Endophytic fungi grow in the tissue of major subfamily of temperate grasses without discernible adverse effect to the host . The production of peramine and other alkaloids provides protection to the host from various biotic and abiotic stress . Therefore, the action, efficacy, and stability of peramine can be influenced by environmental factors such as temperature, moisture, and nutrient availability.
特性
IUPAC Name |
2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWGRUJOCIUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145178 | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peramine | |
CAS RN |
102482-94-0 | |
| Record name | Peramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of peramine?
A1: Peramine acts as a potent insect feeding deterrent, contributing to the resistance of endophyte-infected grasses against various insect pests [, , ].
Q2: Is the mechanism of peramine's feeding deterrent activity fully understood?
A2: While peramine effectively deters feeding in numerous insect species, the precise molecular mechanism of action is still under investigation.
Q3: What is the molecular formula and weight of peramine?
A3: Peramine has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol [].
Q4: What spectroscopic data are available for peramine?
A4: Spectroscopic data for peramine include NMR, UV, and mass spectrometry. Studies using these techniques have confirmed its structure and enabled the development of analytical methods for its detection and quantification [, , , ].
Q5: Does peramine exhibit any catalytic properties?
A5: Peramine is not known to possess catalytic properties. Its primary role is as a defensive alkaloid in the symbiotic relationship between Epichloë endophytes and their host grasses.
Q6: Have there been computational studies on peramine?
A7: Yes, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to investigate the ground and excited states of peramine []. These studies provided insights into its electronic structure and spectral properties.
Q7: How does the structure of peramine contribute to its biological activity?
A7: The specific structural features of peramine essential for its insect feeding deterrent activity require further investigation through SAR studies. Understanding these relationships could aid in developing synthetic analogs with enhanced or targeted activity.
Q8: Are there specific formulation strategies for peramine?
A8: As peramine is a naturally occurring alkaloid, specific formulation strategies are not extensively researched. Research primarily focuses on understanding its biosynthesis, ecological role, and potential applications in agriculture.
Q9: What is known about the pharmacokinetics of peramine in mammals?
A9: While peramine is produced by endophytes in forage grasses, its absorption, distribution, metabolism, and excretion (ADME) in mammals are not well-characterized. Research primarily focuses on its ecological role and potential impact on grazing animals.
Q10: How is peramine's insect deterrent activity evaluated?
A12: Peramine's efficacy as an insect deterrent is typically assessed through in vitro and in vivo bioassays. These involve observing insect feeding behavior and development on endophyte-infected and endophyte-free grasses [, , , ].
Q11: Are these aspects relevant to peramine research?
A11: These aspects are less relevant to current peramine research. Focus remains on its ecological role, biosynthesis, and potential for improving agricultural practices.
Q12: Are these aspects relevant to peramine research?
A12: These aspects are less relevant to peramine research given its current focus on ecological and agricultural applications.
Q13: Are these aspects relevant to peramine research?
A13: These aspects are less relevant to peramine research given its natural origin and lack of commercial production.
Q14: What are some key historical milestones in peramine research?
A18: Key milestones include its isolation and structural elucidation, the discovery of its insect deterrent properties, and the ongoing research into its biosynthesis and ecological role in the symbiotic relationship between Epichloë endophytes and grasses [, ].
Q15: What are some potential cross-disciplinary applications of peramine research?
A15: Peramine research offers potential cross-disciplinary applications in areas such as:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

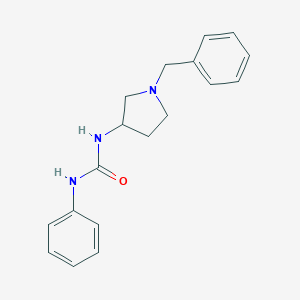
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
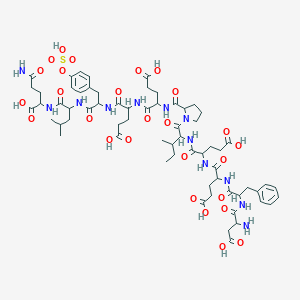
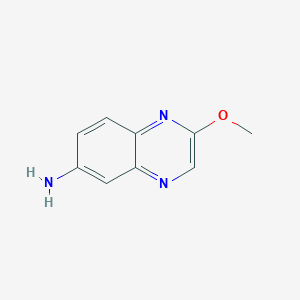
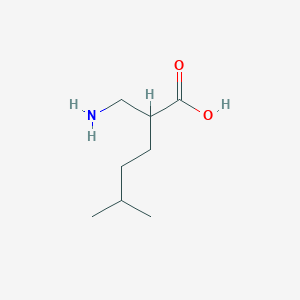
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)


